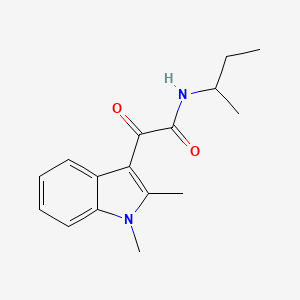

N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-10(2)17-16(20)15(19)14-11(3)18(4)13-9-7-6-8-12(13)14/h6-10H,5H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBQYRVYOWEQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the sec-Butyl Group: The sec-butyl group can be introduced through a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Oxoacetamide Group: The final step involves the acylation of the indole derivative with an appropriate acylating agent, such as oxalyl chloride, followed by reaction with a suitable amine to form the oxoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole ring or the oxoacetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: As a probe to study biological processes involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors or enzymes, modulating their activity. The oxoacetamide group may participate in hydrogen bonding or other interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Substituents on the Indole Core

1,2-Dimethylindole Derivatives :

- C730-0612 (2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide) and C730-0632 (N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) share the same 1,2-dimethylindole core but differ in their N-substituents (4-ethoxyphenyl vs. 3,4-dimethoxyphenyl). These substitutions alter electronic properties and solubility, with methoxy/ethoxy groups increasing polarity compared to the sec-butyl group in the target compound .

- N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 695195-75-6) features a cyclopropyl group instead of sec-butyl, reducing steric bulk while maintaining moderate lipophilicity .

Adamantane-Substituted Indole Derivatives :

- Compounds like N-(2-methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5h) and N-(4-chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) incorporate bulky adamantane moieties, which enhance metabolic stability but may limit membrane permeability compared to the dimethylindole core .

N-Substituent Diversity

- Alkyl Chains: The sec-butyl group in the target compound balances lipophilicity and steric effects.

- Aromatic/Functionalized Groups :

Anticancer Activity

- MDM2/p53 and PBR-Targeting Derivatives :

- Microtubule-Targeting Agents :

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Spectroscopic Characterization

All compounds are validated via ¹H-NMR, ¹³C-NMR, and HRMS , with close agreement between experimental and theoretical molecular weights (e.g., ±0.005 Da for adamantane derivatives) . The target compound’s sec-butyl group would produce distinct NMR signals (e.g., δ 0.8–1.5 ppm for CH₃ and CH₂ groups) compared to aromatic substituents in C730-0612 or 5h .

Biological Activity

N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.

Chemical Structure

The compound can be described by its structural formula, which includes an indole moiety and an oxoacetamide functional group. The presence of the sec-butyl group contributes to its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antitumor Activity : Studies have shown that this compound can inhibit tumor growth in various cancer models.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation markers in vitro and in vivo.

- Neuroprotective Properties : Preliminary findings suggest neuroprotective effects, which may be beneficial in neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell proliferation and apoptosis.

- Interaction with Receptors : The compound potentially interacts with specific receptors that mediate its pharmacological effects.

Case Study 1: Antitumor Activity

In a study conducted on mouse xenograft models, this compound exhibited significant tumor growth inhibition compared to control groups. The mechanism was linked to the downregulation of oncogenic pathways.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects revealed that the compound improved neuronal survival rates in models of oxidative stress. This was associated with decreased levels of reactive oxygen species (ROS) and enhanced antioxidant activity.

Data Tables

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- IC50 Values : The compound exhibits varying IC50 values depending on the target enzyme or receptor, indicating its potency in different biological contexts. For example:

- Safety Profile : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, suggesting potential for clinical use.

Q & A

Q. What are the standard synthetic routes for N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, and how can intermediates be purified?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the indole-3-yl-oxoacetamide core via coupling of 1,2-dimethylindole with oxoacetic acid derivatives.

- Step 2 : Introduction of the sec-butyl group via nucleophilic substitution or amide bond formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water mixtures) to isolate intermediates .

- Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires:

- Spectroscopy :

- 1H/13C NMR : Key signals include indole C3-H (~δ 7.2–7.5 ppm), oxoacetamide carbonyl (~δ 170–175 ppm), and sec-butyl methyl groups (~δ 0.8–1.5 ppm) .

- IR : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or receptors (e.g., PPARγ in ) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data on the compound’s conformation be resolved?

- Methodological Answer :

- Dynamic NMR : Probe rotational barriers of the sec-butyl group to identify conformational flexibility .

- DFT Calculations : Compare computed (e.g., Gaussian software) and experimental (X-ray) geometries to assess intramolecular interactions (e.g., steric hindrance) .

- Temperature-Dependent Crystallography : Collect data at multiple temperatures to capture conformational changes .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions (e.g., 60–80°C in DMF with K2CO3) .

- Continuous Flow Chemistry : Reduce side reactions by controlling residence time and mixing efficiency .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. How do substitutions on the indole ring (e.g., 1,2-dimethyl vs. 4-methoxy) affect biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 4-methoxy variant in ) and compare:

- Activity : Test against PPARγ () or cancer cell lines .

- Lipophilicity : Measure logP values (HPLC) to correlate with membrane permeability .

- Molecular Docking : Simulate binding modes with target proteins (e.g., AutoDock Vina) to rationalize activity differences .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines). Monitor degradation via:

- HPLC-PDA : Detect photodegradants (e.g., indole ring oxidation products) .

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the acetamide bond) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between reported biological activities and structural data?

- Case Study : highlights mischaracterization of F12016’s structure, leading to incorrect activity claims.

- Resolution Steps :

Re-synthesize Compound : Follow corrected synthetic protocols (e.g., acetylation of 2-aminophenyl in ) .

Re-test Activity : Use orthogonal assays (e.g., PPARγ transactivation vs. adipogenesis assays) .

Cross-Validate : Compare with structurally similar analogs (e.g., N-benzyl derivatives in ) to confirm structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.